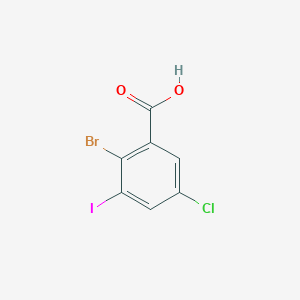

2-Bromo-5-chloro-3-iodobenzoic acid

Description

Significance of Polysubstituted Aromatic Carboxylic Acids in Contemporary Organic Chemistry

Polysubstituted aromatic carboxylic acids are of paramount importance in contemporary organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. acs.orgpreprints.org The presence of multiple substituents on the benzene (B151609) ring allows for fine-tuning of a molecule's physical, chemical, and biological properties. acs.org The carboxyl group, a key functional group in its own right, provides a handle for a wide array of chemical transformations, including amide bond formation and esterification. wikipedia.org The interplay between the carboxyl group and various substituents on the aromatic ring can lead to complex and often desirable molecular behaviors. google.com These compounds are integral to the development of new drugs and functional materials, with their structural diversity enabling the exploration of vast chemical spaces. preprints.orgacs.org

The Unique Context of 2-Bromo-5-chloro-3-iodobenzoic Acid within Polyhalogenated Arenes

This compound stands as a unique example within the family of polyhalogenated arenes. The presence of three different halogen atoms (bromine, chlorine, and iodine) on the benzoic acid framework creates a molecule with a distinct and complex substitution pattern. This specific arrangement of halogens, each with its own size and electronegativity, results in a unique electronic distribution across the aromatic ring, influencing its reactivity and potential interactions with other molecules. The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl) opens up possibilities for selective chemical transformations, making it a valuable substrate for the synthesis of even more complex and highly functionalized molecules.

Historical Development and Evolution of Synthetic Strategies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds has a rich history, with early methods often relying on direct electrophilic halogenation. researchgate.net Over the years, synthetic strategies have evolved significantly, driven by the need for greater control over regioselectivity and the desire for milder and more efficient reaction conditions. The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has revolutionized the synthesis of polysubstituted aromatics, providing powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov More recent advancements include the use of visible light-mediated halogenation and the development of halogenase enzymes for biocatalytic halogenation, reflecting a broader trend towards more sustainable and environmentally friendly chemical synthesis. rsc.orgacs.org The synthesis of complex molecules like this compound is a testament to the sophistication of modern synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNIYHWHWCIJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Chloro 3 Iodobenzoic Acid and Congeners

Regioselective Halogenation Approaches for Aromatic Cores

The introduction of multiple different halogens onto a benzene (B151609) ring in a specific arrangement presents a significant synthetic challenge. The inherent directing effects of substituents on the aromatic core must be carefully managed or overridden to achieve the desired substitution pattern.

Electrophilic Aromatic Substitution for Controlled Halogenation

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. lookchem.com In the case of benzoic acid, the carboxyl group is a deactivating, meta-directing group. youtube.commsu.edu This means that direct electrophilic halogenation of benzoic acid tends to yield the 3-halo (meta) product. youtube.com

However, achieving substitution at positions other than meta is crucial for synthesizing complex molecules like 2-bromo-5-chloro-3-iodobenzoic acid. This requires strategies that can override the natural directing effect of the carboxyl group. Such control can be achieved through several means:

Catalyst Control : The choice of catalyst can influence regioselectivity. Lewis acid catalysts like ferric halides (FeX₃) or aluminum halides (AlX₃) are often required to activate the halogen electrophile for reaction with the deactivated benzene ring. lkouniv.ac.in

Blocking Groups : In some cases, a position can be temporarily blocked to direct substitution to another site. Sulfonation is a classic example of a reversible reaction that can be used for this purpose. lkouniv.ac.in

Altering Reaction Conditions : A patented method demonstrates that reacting benzoic acids with a halogenating agent in the presence of an alkaline compound can lead to highly selective formation of 2-halogenated benzoic acids, showcasing that reaction conditions are critical for controlling regioselectivity. google.com

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution. masterorganicchemistry.com

Table 1: Directing Effects of Common Substituents

| Substituent Type | Examples | Directing Effect | Reactivity Effect |

|---|---|---|---|

| Activating Groups | -OH, -NH₂, -OR, -Alkyl | ortho, para | Activating |

| Deactivating Groups | -NO₂, -SO₃H, -CN, -C(O)R | meta | Deactivating |

De Novo Synthesis of Halogenated Benzoic Acid Scaffolds

When direct substitution methods are not feasible for achieving a specific polysubstitution pattern, building the aromatic ring with the halogens already in place, known as de novo synthesis, becomes a powerful alternative.

One of the most effective methods for this approach is the Sandmeyer reaction , which uses a diazonium salt intermediate derived from an aniline (B41778). For instance, the synthesis of 5-bromo-2-iodobenzoic acid can be achieved starting from 5-bromo-2-aminobenzoic acid. chemicalbook.com The amino group is converted into a diazonium salt, which is then displaced by iodine using potassium iodide. chemicalbook.com A similar patented process describes the preparation of 2-bromo-5-iodobenzoic acid from 5-amino-2-bromobenzoic acid. google.com

Another important strategy is decarboxylative halogenation . This process allows for the synthesis of aryl halides from aromatic carboxylic acids, often yielding regioisomers that are difficult to obtain through direct halogenation. acs.org The reaction involves the replacement of a carboxyl group with a halogen. While some methods have limitations, this approach is particularly effective for certain substituted benzoic acids. acs.org

Furthermore, complex halogenated benzoic acids can be prepared from correspondingly substituted precursors. A patented process describes the oxidation of asymmetrically substituted benzophenones to yield halogenated benzoic acids. google.com For example, 2-chloro-4-fluoro-4'-methylbenzophenone can be oxidized to produce 2-chloro-4-fluorobenzoic acid in high yield. google.com

Halogen-Specific Functionalization in Multi-Halogenated Systems

In polyhalogenated aromatic compounds, the different reactivities of the halogens can be exploited for selective functionalization. The reactivity of aryl halides in many reactions, including oxidative addition in cross-coupling cycles and halogen-metal exchange, follows the general trend: I > Br > Cl >> F. nih.govimperial.ac.uk

This reactivity difference is the basis for the site-selective cross-coupling of polyhalogenated arenes. nih.gov A C-I bond will typically undergo oxidative addition with a transition metal catalyst much more readily than a C-Br or C-Cl bond on the same molecule. This allows for the selective replacement of iodine with another functional group while leaving the bromine and chlorine atoms untouched. nih.gov

The aromatic Finkelstein reaction , a copper-catalyzed halogen exchange, also leverages this differential reactivity to interconvert aryl halides, for example, converting more readily available aryl bromides or chlorides into more reactive aryl iodides. mdpi.com Predicting the site of reaction often correlates with factors like the stability of potential aryllithium intermediates from lithium-halogen exchange or the electrophilicity of the carbon positions, which can be inferred from ¹³C NMR data. nih.gov

Table 2: Relative Reactivity of Carbon-Halogen Bonds

| Reaction Type | Reactivity Order | Comments |

|---|---|---|

| Oxidative Addition | C-I > C-Br > C-Cl | Key principle for selective cross-coupling reactions. nih.gov |

Directed Metallation and Halogen-Metal Exchange for Selective Functionalization

Directed metallation and halogen-metal exchange are powerful techniques that provide an alternative route to regioselective functionalization, relying on the formation of an organometallic intermediate that is then quenched with an electrophile.

Directed ortho-Metallation (DoM) Strategies with Carboxyl Directing Groups

Directed ortho-metalation (DoM) is a highly effective strategy for functionalizing the position ortho to a directing group. The carboxyl group, once deprotonated to a carboxylate, can act as a potent directing group. organic-chemistry.orgnih.govrsc.org By treating an unprotected benzoic acid with a strong base, such as s-butyllithium (s-BuLi) in the presence of TMEDA at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.govacs.org This generates an ortho-lithiated species that can then react with a suitable halogenating electrophile (e.g., I₂, Br₂, C₂Cl₆) to install a halogen at the C2 position. rsc.org

This method is valuable for preparing contiguously substituted benzoic acids that are not easily accessible by other means. nih.govrsc.org The power of the carboxylate as a directing group has been established through competition experiments, proving to be of intermediate strength. rsc.org

More recently, transition metal-catalyzed C-H activation has emerged as a complementary approach. Iridium-catalyzed reactions, for example, can achieve selective ortho-monoiodination of benzoic acids that have two equivalent C-H bonds, again using the carboxylate to direct the catalyst. researchgate.net Similarly, rhodium(III) catalysts can be used for C-H activation initiated cyclization reactions directed by the benzoic acid moiety. acs.org

Alkali-Metal-Mediated Halogen-Exchange Reactions for Polyhalogenated Aromatics

In polyhalogenated aromatics, halogen-metal exchange offers a pathway for regioselective functionalization that is governed by the identity of the halogen. The reaction typically involves treating the polyhalogenated aryl compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. imperial.ac.uk The exchange rate is significantly faster for heavier halogens, following the order I > Br > Cl. imperial.ac.uk

This selectivity allows for the targeted replacement of one halogen with a metal. For example, in a molecule containing both bromine and iodine, the iodine atom will preferentially undergo exchange with lithium. imperial.ac.ukthieme-connect.de The resulting aryllithium species can then be trapped with an electrophile, such as CO₂, to form a new benzoic acid derivative. lookchem.com This method is instrumental in preparing specific isomers of polyhalogenated benzoic acids by selectively functionalizing the most reactive halogen position.

Cross-Coupling and Annulation Strategies

Modern synthetic approaches to polysubstituted benzoic acids, such as this compound, increasingly rely on powerful bond-forming strategies like transition-metal-catalyzed cross-coupling and benzannulation reactions. These methods provide versatile and efficient pathways to complex aromatic structures.

Transition-Metal-Catalyzed Cross-Coupling for C-C and C-Heteroatom Bond Formation in Halogenated Benzoic Acids

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-Y) bonds, enabling the construction of complex molecules from simpler, functionalized precursors. eie.grcsic.esmdpi.com These reactions are particularly vital for modifying halogenated benzoic acids, where the halogen atoms serve as handles for introducing a wide variety of substituents. Palladium complexes are the most popular catalysts due to their high activity, selectivity, and tolerance for numerous functional groups. mdpi.comrsc.org

Key cross-coupling reactions applicable to the synthesis and functionalization of halogenated benzoic acids include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organic halide. dtu.dk It is widely used for creating biaryl structures. For instance, a halogenated benzoic acid can be coupled with an arylboronic acid to form a biphenyl-carboxylic acid derivative. rsc.org Ligand-free palladium systems, sometimes using just Pd(OAc)₂ or Pd/C in aqueous media, have proven effective for coupling aryl halides, including chlorobenzoic acids. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. eie.gr It is a primary method for synthesizing alkyne-containing aromatic compounds. rsc.org

Stille Coupling : Involving the reaction of an organostannane with an organic halide, the Stille coupling is noted for its high functional group tolerance. rsc.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and represents a key method for C-heteroatom bond formation. eie.gr

Chan-Lam Coupling : This method enables the formation of C-N, C-O, or C-S bonds by coupling aryl boronic acids with amines, alcohols, or thiols. eie.gr

The reactivity of the different halogens on a polyhalogenated substrate like this compound allows for selective, sequential couplings. The carbon-iodine bond is typically the most reactive, followed by the carbon-bromine bond, and finally the carbon-chlorine bond, enabling stepwise functionalization at each position.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Substrate Example | Ref. |

| Suzuki-Miyaura | Pd(OAc)₂, Pd/C, Phenylboronic acid | C-C (Aryl-Aryl) | p-Chlorobenzoic acid | rsc.org |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne | C-C (sp²-sp) | Aryl halides | eie.grrsc.org |

| Stille | Pd catalyst, Organostannane | C-C | Aryl halides | rsc.org |

| Buchwald-Hartwig | Pd catalyst, Amine | C-N | Aryl halides | eie.gr |

| Kumada | Ni or Pd catalyst, Grignard reagent | C-C | Aryl halides | eie.grdtu.dk |

Organocatalytic and Metal-Free Benzannulation Routes for Polysubstituted Arene Synthesis

As an alternative to the functionalization of a pre-existing aromatic ring, benzannulation strategies construct the benzene core itself from acyclic precursors. nih.govrsc.org These methods can offer superior regioselectivity and reduce the number of synthetic steps required to achieve polysubstituted arenes. rsc.orgresearchgate.net In recent years, organocatalytic and metal-free benzannulation reactions have gained prominence as milder and more sustainable approaches. rsc.orgrsc.org

These strategies often involve domino or cascade reactions, where multiple bonds are formed in a single operation. Common approaches include:

[4+2] Annulations : Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze [4+2] cycloadditions to form highly functionalized benzenes. nih.govrsc.org For example, DABCO has been used to catalyze the reaction between electron-deficient alkenes and other synthons to produce polysubstituted biaryls in good to high yields. nih.gov

[3+3] Annulations : Base-mediated, aerobic oxidative [3+3] benzannulation reactions can convert α,β-unsaturated aldehydes and ketones into highly substituted arenes without the need for a metal catalyst. acs.org

Phosphine-Catalyzed Reactions : Tertiary phosphines can also catalyze annulation cascades to assemble polysubstituted aromatic compounds. nih.govrsc.org

Base-Mediated Annulations : Under transition-metal-free conditions, bases such as Cs₂CO₃ and t-BuOK can mediate benzannulation reactions to construct a variety of aromatic and heteroaromatic compounds. researchgate.net

These methods provide a powerful platform for synthesizing structurally diverse arenes with flexible substitution patterns, which is essential for creating complex molecules like multi-halogenated benzoic acids from the ground up. rsc.orgresearchgate.net

| Annulation Strategy | Catalyst/Mediator | Key Reaction Type | Precursors | Ref. |

| Tertiary Amine Catalysis | DABCO | [4+2] Annulation | Dienic sulfones, α-substituted allenoates | nih.govrsc.org |

| Base-Mediated Synthesis | Cs₂CO₃, t-BuOK | Domino Benzannulation | β-keto sulfones, acetylene (B1199291) ketones | researchgate.net |

| Aerobic Oxidative Annulation | Base (e.g., DBU) | [3+3] Benzannulation | α,β-Unsaturated aldehydes, 4-sulfonylcrotonates | acs.org |

| Tertiary Phosphine (B1218219) Catalysis | Ph₃P | [4+2] Cascade | α-Substituted allenoates, cyclic sulfamidate imines | nih.govrsc.org |

Green Chemistry and Sustainable Synthesis Techniques

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated compounds. Key areas of focus include the use of continuous-flow technology to improve safety and efficiency, and the development of catalytic systems that operate in environmentally benign solvents like water.

Continuous-Flow Microreactor Technology for Halogenated Compound Synthesis

Continuous-flow and microreactor technologies offer significant advantages for the synthesis of halogenated organic compounds. softecks.inrsc.org Halogenation reactions, particularly those using highly reactive and toxic reagents like elemental halogens (e.g., Br₂), are often fast and highly exothermic, which can lead to safety hazards and selectivity issues in traditional batch reactors. softecks.inrsc.org

Microreactors provide superior heat and mass transfer compared to batch equipment due to their high surface-area-to-volume ratio. researchgate.netrsc.org This allows for precise temperature control, preventing thermal runaways and minimizing the formation of byproducts. softecks.in Key benefits of this technology for halogenation include:

Enhanced Safety : Hazardous reagents can be generated and consumed in-situ, minimizing operator exposure and the risks associated with handling and storing dangerous chemicals. softecks.inbeilstein-journals.org

Improved Selectivity : Precise control over residence time, stoichiometry, and temperature enables higher selectivity in halogenation reactions, which can be difficult to control in batch processes. rsc.org

Scalability : Processes developed in microreactors can often be scaled up more easily and safely than batch reactions by operating the reactor for longer periods or by using multiple reactors in parallel.

This technology has been successfully applied to a range of halogenation reactions, demonstrating its power to make these essential transformations safer and more efficient. rsc.orgrsc.org

| Feature | Advantage in Halogenation Synthesis | Ref. |

| Superior Heat Transfer | Prevents hotspots and thermal runaways for exothermic reactions. | softecks.inrsc.org |

| Precise Residence Time Control | Allows for quenching of reactions at optimal points to maximize yield and minimize byproduct formation. | softecks.in |

| Small Reaction Volume | Minimizes the quantity of hazardous material present at any given time, enhancing process safety. | researchgate.netbeilstein-journals.org |

| Efficient Mass Transfer | Improves reaction rates and selectivity, especially in gas-liquid reactions. | softecks.in |

Aqueous Medium and Ligand-Free Catalysis for Environmentally Benign Processes

A major goal of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives, with water being the ideal choice. rsc.org Furthermore, the development of ligand-free catalytic systems avoids the use of expensive, often toxic, and air-sensitive phosphine ligands that are common in transition-metal catalysis. rsc.orgresearchgate.net

Significant progress has been made in developing ligand-free, palladium-catalyzed cross-coupling reactions that proceed efficiently in water. rsc.org For example, the Suzuki-Miyaura coupling of aryl halides, including chloroarenes, with arylboronic acids can be performed in aqueous solutions using simple palladium salts like Pd(OAc)₂ or heterogeneous catalysts like Pd/C. rsc.orggoogle.com These systems offer several advantages:

Reduced Environmental Impact : Eliminates the need for volatile and often toxic organic solvents.

Simplified Procedures : Reactions in water can simplify product isolation and catalyst recycling.

Cost-Effectiveness : Avoids the cost associated with sophisticated ligands and organic solvents. researchgate.net

Microwave heating has also been combined with aqueous, ligand-free Suzuki reactions to dramatically reduce reaction times from hours to minutes, further enhancing the efficiency and green credentials of the synthesis. rsc.org The development of robust, recyclable catalysts, such as palladium nanoparticles supported on hybrid polymers, further advances the goal of sustainable chemical manufacturing. researchgate.netacs.org

| Catalytic System | Reaction | Solvent | Key Advantage | Ref. |

| PdCl₂ or Pd(OAc)₂ | Suzuki-Miyaura Coupling | Water/Alkali Solution | Ligand-free, simple palladium salt is effective. | rsc.org |

| Pd/C | Suzuki-Miyaura Coupling | DMA-H₂O | Heterogeneous catalyst, easy to separate, good yields for electron-poor aryl halides. | rsc.orggoogle.com |

| Pd(OAc)₂ with Microwave | Suzuki-Miyaura Coupling | Water | Ligand-free, very fast reaction times (5-10 min). | rsc.org |

| Bio-supported Pd NPs | Suzuki-Miyaura Coupling | Water | Recyclable catalyst, effective for chlorobenzene. | rsc.org |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 3 Iodobenzoic Acid

Chemoselectivity and Regioselectivity in Carbon-Halogen Bond Transformations

The presence of iodo, bromo, and chloro substituents on the same aromatic ring presents a significant challenge and opportunity in synthetic chemistry. The selective functionalization of one C-X bond over the others is crucial for constructing complex molecules in a controlled manner. nih.gov This selectivity is primarily governed by the relative bond strengths and the mechanism of the chosen reaction, most commonly a transition-metal-catalyzed cross-coupling reaction. nih.govscispace.com

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. mdpi.com This trend is inversely related to the carbon-halogen bond dissociation energies (BDEs), where the weaker C-I bond is more easily cleaved than the stronger C-Br and C-Cl bonds. This inherent difference in reactivity is the foundation for chemoselective cross-coupling of polyhalogenated compounds. mdpi.com

The first step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, commonly palladium(0). nih.gov The rate of this step is often turnover-limiting and highly dependent on the halogen. Consequently, by carefully controlling reaction conditions (temperature, reaction time, catalyst system), it is possible to selectively react the C-I bond of 2-bromo-5-chloro-3-iodobenzoic acid while leaving the C-Br and C-Cl bonds intact. Achieving a second coupling at the C-Br position would require more forcing conditions, and reacting the C-Cl bond is the most challenging. nih.gov

Factors influencing this selectivity include:

Electronic Effects : Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition by making the carbon atom more electrophilic. nih.gov

Steric Hindrance : The steric environment around the halogen can influence the approach of the bulky metal catalyst. In the case of this compound, the C-I and C-Br bonds are ortho to the carboxylic acid group, which adds a layer of steric complexity.

Catalyst and Ligand System : The choice of metal catalyst and, crucially, the ancillary ligands can fine-tune the reactivity and selectivity. rsc.org Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition of less reactive C-Cl bonds, but can also be used to modulate selectivity between different halogens. rsc.orgethz.ch

Table 1: General Reactivity Trend in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Relative Reactivity | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-I | Highest | ~65 |

| C-Br | Intermediate | ~81 |

| C-Cl | Lowest | ~97 |

Note: BDE values are approximate for halobenzenes and can vary with substitution.

The mechanism of a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. nih.govacs.org This is generally the rate-determining and selectivity-determining step. For polyhalogenated substrates like this compound, the catalyst will preferentially add to the most labile bond, which is the C-I bond. researchgate.net The reaction rate is dependent on the concentration of the aryl halide and can be inhibited by excess ligand, which must first dissociate from the metal center. acs.orgresearchgate.net The mechanism of oxidative addition itself can vary, with possibilities including a concerted three-centered pathway or a more polar SNAr-type mechanism, depending on the substrate and solvent. researchgate.net

Reductive Elimination : This is the final step, where the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

In polyhalogenated systems, the initial Pd(II)-aryl intermediate formed after oxidative addition at the most reactive site (C-I) will undergo transmetalation and reductive elimination. To functionalize a second, less reactive C-X bond (e.g., C-Br), the resulting product must re-enter the catalytic cycle under conditions vigorous enough to promote the second oxidative addition.

In addition to C-X bond coupling, the C-H bonds on the aromatic ring of this compound can also be targets for functionalization. The carboxylic acid group is a well-known directing group that can facilitate ortho-C-H activation. scispace.comrsc.org In this substrate, the two ortho positions are already substituted with bromine and iodine. However, remote C-H functionalization at the C6 position is a possibility.

The mechanism for directing group-assisted C-H activation typically involves the coordination of the directing group (the carboxylate) to a metal catalyst (often palladium or ruthenium). This brings the metal center into close proximity to a specific C-H bond, facilitating its cleavage via a cyclometalated intermediate in a process known as concerted metalation-deprotonation (CMD). rsc.org

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including its removal and replacement (decarboxylation) or its conversion into derivatives like esters and amides.

Decarboxylative functionalization is a powerful strategy where the carboxylic acid group serves as a traceless activating group that is ultimately replaced by a new substituent. nih.govacs.org This avoids the need for pre-functionalized organometallic reagents and uses abundant carboxylic acids as starting materials. wikipedia.org

Decarboxylative Cross-Coupling : In these reactions, an aryl carboxylic acid is coupled with an aryl halide, leading to the formation of a biaryl compound with the extrusion of CO₂. wikipedia.orgd-nb.info For a substrate like this compound, this would involve coupling with another aryl halide to replace the -COOH group with an aryl group. These reactions often employ a dual catalytic system, such as palladium and copper or palladium and silver. wikipedia.orgd-nb.info The general mechanism involves the carboxylate salt undergoing decarboxylation promoted by one metal (e.g., Cu or Ag) to form an aryl-metal intermediate, which then undergoes transmetalation with a Pd(II) complex generated from the oxidative addition of the aryl halide coupling partner. wikipedia.org

Decarboxylative Halogenation (Halodecarboxylation) : This reaction replaces the carboxylic acid group with a halogen atom. nih.govacs.orgprinceton.edu It is a valuable alternative to direct electrophilic aromatic halogenation, as it can provide specific regioisomers that are otherwise difficult to access. acs.org Various methods exist, often involving metal catalysis (e.g., copper, silver) or radical mechanisms. For instance, a general method using a copper catalyst can facilitate the conversion of aryl carboxylic acids into aryl bromides or iodides via an aryl radical intermediate. princeton.edu This would allow for the synthesis of 1,2-dibromo-5-chloro-3-iodobenzene (B13691727) or 1-bromo-5-chloro-2,3-diiodobenzene from this compound.

Table 2: Examples of Decarboxylative Reactions for Aryl Carboxylic Acids

| Reaction Type | Reagents/Catalysts | Product Type | Ref. |

|---|---|---|---|

| Decarboxylative Cross-Coupling | Pd/Cu catalysts, Aryl Halide, Base | Biaryl | wikipedia.org |

| Decarboxylative Cross-Coupling | Pd/Ag catalysts, Arene (C-H coupling) | Biaryl | d-nb.info |

| Decarboxylative Bromination/Iodination | Copper catalyst, Halogen source | Aryl Bromide/Iodide | princeton.edu |

The conversion of the carboxylic acid group in this compound to esters or amides is complicated by the significant steric hindrance imposed by the ortho-bromo and ortho-iodo substituents. acs.org Standard esterification methods like Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) are often ineffective for such sterically hindered acids. rug.nlrsc.org

Esterification : To overcome the steric hindrance, more potent activation methods are required. A common and effective strategy is the Steglich esterification, which uses a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorgsyn.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP accelerates the reaction by forming an even more reactive acylated pyridinium (B92312) intermediate. rsc.org Other powerful reagents for esterifying hindered acids include triethyloxonium (B8711484) fluoroborate. acs.org

Amidation : Similar to esterification, forming an amide bond with a sterically hindered carboxylic acid requires activation. The same types of coupling reagents used for esterification are generally effective for amidation. Reagents like DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and various phosphonium- or uronium-based reagents (e.g., HATU, HBTU) are widely used to facilitate the coupling of carboxylic acids and amines by forming a reactive activated intermediate that is susceptible to nucleophilic attack by the amine.

The choice of method will depend on the specific alcohol or amine being used and the desired reaction conditions, but in all cases, simple heating with the nucleophile is unlikely to be successful due to the sterically demanding environment around the carboxyl group. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Benzoic Acids

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly halogenated and electron-deficient aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and thus facilitating the reaction.

In the case of halogenated benzoic acids, the carboxyl group (-COOH) acts as a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly when deprotonated to the carboxylate (-COO⁻). However, the SNAr reactivity in polyhalogenated arenes is also significantly influenced by the nature of the halogen atoms. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile, which is accelerated by more electronegative halogens that increase the electrophilicity of the carbon atom to which they are attached.

For this compound, several factors would influence its reactivity in SNAr pathways:

Leaving Group Ability : Based on the typical SNAr leaving group trend, the chloro group would be more readily displaced than the bromo or iodo groups. However, the position of the halogens relative to the activating carboxyl group and to each other introduces complexity.

Positional Effects : Nucleophilic attack is generally favored at positions ortho and para to strong electron-withdrawing groups. In polyhalogenated systems, the cumulative inductive and resonance effects of all substituents determine the most electrophilic sites.

Reaction Conditions : The choice of nucleophile, solvent, and temperature can significantly influence the outcome and regioselectivity of SNAr reactions on polyhalogenated substrates. Strong nucleophiles are required to initiate the attack on the electron-rich aromatic ring.

While direct experimental data for this compound is scarce, studies on related polyhalogenated benzoic acids demonstrate that SNAr reactions are feasible, often leading to selective functionalization. For instance, site-selective cross-coupling reactions on polyhalogenated arenes, which can proceed through mechanisms with SNAr-like selectivity, show that the most electrophilic C-X bond is preferentially targeted. escholarship.org

Table 1: Theoretical Reactivity of Halogen Positions in this compound towards SNAr

| Position | Halogen | Expected Relative Reactivity as Leaving Group | Rationale |

| C2 | Bromo | Intermediate | The bromine is ortho to the carboxyl group, which can direct nucleophilic attack, but it is a less effective leaving group than chlorine in typical SNAr reactions. |

| C3 | Iodo | Low | The iodine is meta to the carboxyl group, a less favorable position for SNAr activation. Iodine is also the best leaving group in terms of C-X bond strength, but this is not the rate-determining factor. |

| C5 | Chloro | High | The chlorine is para to the bromo substituent and meta to the iodo and carboxyl groups. Its higher electronegativity compared to bromine and iodine makes the C5 position a likely site for nucleophilic attack. |

This table is based on established principles of SNAr reactions and may not reflect experimental outcomes for this specific compound.

Computational and Theoretical Chemistry of Halogenated Benzoic Acids

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Computational methods, particularly quantum chemistry, provide powerful tools to predict the chemical behavior of molecules. By calculating various electronic properties, we can gain insights into where and how a molecule is likely to react.

Molecular Dynamics and Conformational Landscapes

The conformational flexibility of halogenated benzoic acids, including 2-Bromo-5-chloro-3-iodobenzoic acid, is a critical determinant of their chemical behavior and physical properties. Computational chemistry, particularly through the analysis of potential energy surfaces (PES) and molecular dynamics simulations, provides profound insights into the molecule's structural dynamics. researchgate.netumn.edu The conformational landscape of these molecules is primarily defined by the rotational barriers around the exocyclic C-C bond, which connects the carboxylic acid group to the benzene (B151609) ring, and the C-O bond within the carboxyl group itself.

The substitution pattern of the benzene ring, with bulky halogen atoms at the ortho, meta, and para positions relative to the carboxyl group, introduces significant steric and electronic effects. These effects govern the stability of different conformers. For a polysubstituted benzoic acid like this compound, the interplay between the repulsive forces of the ortho-substituent (Bromine) and the carboxyl group's oxygen atoms is a dominant factor.

Computational studies on simpler, related molecules such as ortho-substituted chloro- and fluorobenzoic acids reveal that the orientation of the carboxylic group is a key feature. mdpi.com Two primary conformers are typically considered: a cis form, where the hydroxyl group of the carboxyl function is oriented towards the C6 carbon of the benzene ring, and a trans form, where it is directed towards the C2 carbon, which in this case is substituted with a bromine atom.

For this compound, the large van der Waals radius of the ortho-bromine atom would create significant steric hindrance with the hydroxyl group in the trans conformation. This interaction is expected to destabilize the trans conformer, making the cis conformer the more energetically favorable and thus more populated state.

The rotation of the entire carboxyl group relative to the plane of the benzene ring is another crucial conformational variable. A planar arrangement, where the carboxyl group lies in the same plane as the aromatic ring, allows for maximum π-conjugation, which is an energetically favorable state. However, the steric repulsion between the ortho-bromine and the oxygen atoms of the carboxyl group can force the carboxyl group to rotate out of the plane, breaking the conjugation to relieve the steric strain.

The potential energy surface for the rotation around the exocyclic C-C bond is therefore expected to show significant energy barriers. Studies on di-ortho-substituted benzoic acids have shown that these barriers can be substantial, influencing the rate of interconversion between different rotational conformers. mdpi.com For this compound, the single ortho-substituent would lead to an asymmetric potential energy profile for this rotation.

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule, exploring the accessible conformational space at different temperatures and providing information on the time scales of conformational changes. These simulations would likely show that the molecule spends most of its time in or near the minimum energy cis conformation, with occasional transitions over the rotational barrier to less stable, non-planar conformations.

Below are illustrative data tables based on the expected conformational properties of this compound, derived from the principles observed in computational studies of other halogenated benzoic acids. mdpi.comresearchgate.net

Table 1: Calculated Relative Energies of Key Conformers for this compound

| Conformer | Dihedral Angle (C6-C1-C(O)-O) | Relative Energy (kJ/mol) |

| cis (planar) | ~0° | 0 (Reference) |

| trans (planar) | ~180° | High (Significantly destabilized) |

| Perpendicular | ~90° | Intermediate (Transition state) |

Table 2: Estimated Rotational Barriers for this compound

| Rotational Process | Initial Conformer | Final Conformer | Estimated Barrier Height (kJ/mol) |

| C-C Bond Rotation | cis (planar) | Perpendicular | Moderate |

| C-O Bond Rotation | cis | trans | High |

It is important to note that while these tables provide a qualitative picture, precise energy values would require dedicated quantum mechanical calculations for this compound. Such calculations would need to account for the complex interplay of steric hindrance, electronic effects of the three different halogen substituents, and potential intramolecular hydrogen bonding interactions. The presence of the iodine and chlorine atoms at the meta and para positions will also modulate the electronic structure of the benzene ring, which in turn can influence the rotational barriers and conformational preferences, albeit to a lesser extent than the ortho-substituent.

Crystal Packing and Solid-State Structures

The solid-state structure of this compound is determined by a combination of strong and weak intermolecular interactions, leading to the formation of predictable structural motifs known as supramolecular synthons.

1 Analysis of Intermolecular Interactions in Crystalline Halogenated Benzoic Acids

The crystal packing of halogenated benzoic acids is typically dominated by a synergy of hydrogen and halogen bonds.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. As observed in the crystal structures of 2-bromobenzoic acid and 3-bromobenzoic acid, the most common and robust interaction is the formation of centrosymmetric carboxylic acid dimers via pairs of O—H···O hydrogen bonds. researchgate.netresearchgate.net This R²₂(8) ring motif is a highly predictable and stable supramolecular synthon that typically forms the primary backbone of the crystal structure.

Halogen Bonding: After the formation of the primary hydrogen-bonded dimers, the halogen atoms guide the assembly of these dimers into higher-order structures. The C−I···O, C−Br···O, and potentially weaker C−Cl···O or C−X···X' interactions provide the directionality needed to link the dimers into tapes, sheets, or 3D frameworks. researchgate.net The bifurcated halogen bond, where one acceptor interacts with two donors, has also been observed in related systems and could play a role in the packing of this molecule. researchgate.netresearchgate.net

2 Formation of Supramolecular Synthons and Network Structures

The assembly of this compound into a crystalline network can be viewed as a hierarchical process reliant on supramolecular synthons.

Primary Synthon Formation: The initial and strongest interaction is the formation of the carboxylic acid dimer via O—H···O hydrogen bonds. This creates a robust, planar dimeric unit.

Secondary Synthon Assembly: These dimeric units are then organized by halogen bonds. The most probable interaction would be a C−I···O halogen bond, where the iodine atom of one dimer interacts with a carboxylate oxygen of a neighboring dimer. This linkage would extend the structure into 1D chains or 2D layers. The reliability of combining hydrogen and halogen bond synthons has been demonstrated as a powerful strategy for building predictable 1D and 2D architectures. nih.gov

Tertiary Interactions: The final three-dimensional packing is consolidated by weaker interactions, including those involving the less polarizable bromine and chlorine atoms, which can form contacts with other halogens or oxygen atoms to create a stable, interlocking network.

The interplay between the robust hydrogen-bonded dimer synthon and the highly directional, tunable halogen bonds makes this compound a highly promising building block for the rational design of functional crystalline materials.

Halogenation Effects on Supramolecular Chirality and Chiroptical Responses

The introduction of three different halogen atoms (bromine, chlorine, and iodine) onto the benzoic acid scaffold immediately renders the molecule chiral. The lack of any plane of symmetry or center of inversion in this compound means that it exists as a pair of enantiomers. This inherent molecular chirality is a prerequisite for the observation of chiroptical responses such as optical rotation and circular dichroism.

In the solid state, the interplay of hydrogen bonding from the carboxylic acid group and various halogen bonds (C−I···O, C−Br···O, C−Cl···O, and potentially C−X···π interactions) would dictate the formation of chiral supramolecular structures. The relative strengths and directionality of these non-covalent interactions are crucial. For instance, the strong and highly directional nature of the C−I···O halogen bond would likely play a dominant role in the primary assembly of the molecules.

The formation of a chiral crystalline lattice from the racemic mixture of this compound could occur through two main pathways: conglomerate crystallization (spontaneous resolution) or the formation of a racemic compound. In the case of a conglomerate, macroscopic crystals would be homochiral, containing only one of the two enantiomers. Such a resolution would be a clear manifestation of halogenation effects on supramolecular chirality.

The chiroptical response of the individual molecules in solution and in the solid state would be directly related to their absolute configuration and the conformational preferences influenced by the bulky halogen substituents. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be invaluable in predicting the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These calculations would help in assigning the absolute configuration of the enantiomers based on their chiroptical signatures.

A hypothetical data table for the chiroptical properties of the enantiomers of this compound could be constructed based on theoretical predictions, as presented below.

| Property | Predicted Value for (R)-enantiomer | Predicted Value for (S)-enantiomer |

| Specific Rotation [α]D | +X deg·mL·g⁻¹·dm⁻¹ | -X deg·mL·g⁻¹·dm⁻¹ |

| Major ECD Cotton Effect | Positive at λ₁ nm | Negative at λ₁ nm |

| Major VCD Band (C=O str.) | Positive at ν₁ cm⁻¹ | Negative at ν₁ cm⁻¹ |

Note: The values X, λ₁, and ν₁ are hypothetical and would need to be determined through experimental measurement or computational modeling.

Furthermore, the influence of the different halogens on the electronic transitions of the benzoic acid chromophore would be reflected in the ECD spectra. The heavy atom effect of iodine, for instance, could lead to enhanced spin-orbit coupling, potentially influencing the intensity of certain electronic transitions and, consequently, the chiroptical response.

Applications in Scientific Research

Use as a Building Block in Organic Synthesis

As a polysubstituted aromatic compound with multiple, differentially reactive sites, this compound is an excellent building block for the synthesis of complex organic molecules. Its ability to undergo selective cross-coupling reactions at the iodo and bromo positions allows for the construction of highly substituted and intricate molecular scaffolds. These scaffolds can be further elaborated through reactions at the carboxylic acid group, providing access to a wide range of novel compounds.

Role in the Development of Novel Chemical Probes and Ligands

The synthesis of novel chemical probes and ligands often requires precisely substituted aromatic cores to achieve high affinity and selectivity for biological targets. The rigid framework and diverse electronic properties of this compound make it an attractive starting point for the design and synthesis of such molecules. For instance, related halogenated benzoic acids have been used to develop inhibitors for enzymes like estrone (B1671321) sulfatase. acs.org

Analytical Techniques for Characterization

Chromatographic Methods (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for monitoring the progress of its synthesis. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used, potentially after derivatization to a more volatile ester form.

Spectroscopic Methods (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise structure of the molecule, confirming the positions of the substituents on the aromatic ring. nih.gov Infrared (IR) spectroscopy provides confirmation of the presence of the carboxylic acid functional group through its characteristic O-H and C=O stretching vibrations. researchgate.net Mass spectrometry (MS) is used to determine the molecular weight and provides information about the isotopic distribution, which is particularly informative due to the presence of bromine and chlorine. chemsrc.com

Future Outlook and Emerging Research Frontiers

Development of Novel Chemoselective and Regioselective Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds with precise control over the position of each substituent remains a formidable challenge in organic chemistry. Future research will likely focus on developing more efficient and selective methods for the synthesis of complex molecules like 2-bromo-5-chloro-3-iodobenzoic acid.

Key Research Directions:

Late-Stage C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for introducing functional groups onto aromatic rings. acs.orgrsc.org Future methodologies will likely focus on developing catalysts, potentially based on iridium or palladium, that can selectively introduce different halogens at specific C-H positions in a stepwise manner, guided by the electronic properties of the existing substituents or by removable directing groups. acs.orgrsc.orgrsc.org For instance, methods for the ortho-iodination of benzoic acids using iridium catalysts have been developed, which could be adapted for more complex, pre-halogenated substrates. acs.orgrsc.org

Orthogonal Halogenation Strategies: A significant frontier is the development of "orthogonal" halogenation reactions, where one type of halogen can be introduced without affecting a C-H bond destined for another halogen in a subsequent step. This requires a deep understanding of the subtle differences in reactivity conferred by each halogen.

Decarboxylative Halogenation: Metal-free methods involving the decarboxylative halogenation of picolinic acids have shown promise for creating halo-pyridines. rsc.org Exploring similar pathways for benzoic acid derivatives could provide a new route to polyhalogenated aromatics.

Recent advances in palladium-catalyzed C–H bromination and chlorination of aniline (B41778) and benzoic acid derivatives highlight the potential for achieving meta-selectivity, which is traditionally difficult. rsc.orgresearchgate.net These methods, often requiring specific ligands or additives, pave the way for creating diverse substitution patterns on the benzoic acid scaffold. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Complex Polyhalogenated Structures

The detailed structural elucidation of asymmetrically substituted polyhalogenated compounds is critical for understanding their properties and reactivity. While standard techniques like NMR and Mass Spectrometry are foundational, future research will increasingly rely on more sophisticated methods. chemsrc.com

Emerging Techniques and Applications:

Solid-State NMR and X-Ray Crystallography: Redeterminations of crystal structures for simpler analogs like 2-bromobenzoic acid have shown the value of modern diffraction techniques in refining geometric parameters and understanding intermolecular interactions. researchgate.net For this compound, single-crystal X-ray diffraction would be invaluable for determining its precise solid-state conformation, packing, and the nature of non-covalent interactions like halogen and hydrogen bonding. researchgate.netnih.govnih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for complementing experimental data. acs.orgnih.gov These studies can predict spectroscopic properties, analyze molecular electrostatic potential (MEP) surfaces to identify regions of positive potential (σ-holes) on halogen atoms, and calculate the energies of various intermolecular interactions. mdpi.comresearchgate.netacs.org This predictive power is crucial for understanding the behavior of complex halogenated molecules.

Advanced Mass Spectrometry: Techniques like LC-MS are used for the identification and characterization of halogenated benzoic acid derivatives. bldpharm.comchemscene.com

The table below summarizes the key characterization techniques and their potential applications for studying this compound.

| Technique |

Rational Design of Materials and Catalysts Based on Halogenated Benzoic Acid Derivatives

The presence of multiple, distinct halogens makes this compound an exceptional building block for crystal engineering and materials science. mdpi.com The ability of halogens, particularly iodine and bromine, to act as halogen bond donors is a key feature driving this field. nih.govnih.gov

Future Research Avenues:

Supramolecular Assemblies: Halogenated benzoic acids are known to form predictable supramolecular structures through a combination of hydrogen bonds (from the carboxylic acid group) and halogen bonds. nih.govnih.govmdpi.com By pairing molecules like this compound with suitable halogen bond acceptors (e.g., pyridines), it is possible to construct complex 1D, 2D, or 3D architectures. nih.govnih.gov The competition and interplay between the different halogen atoms (I, Br, Cl) as potential halogen bond donors would be a key area of study.

Coordination Polymers and MOFs: Halogenated benzoic acids can serve as ligands to create coordination polymers or metal-organic frameworks (MOFs). zgkjcx.comrsc.org The halogen atoms can influence the resulting structure and properties, such as porosity and luminescence, and can even participate in secondary interactions within the framework. zgkjcx.comrsc.org

On-Surface Synthesis: Benzoic acid derivatives are being explored as building blocks for creating molecular structures directly on surfaces. researchgate.net The halogens can be used as reactive handles for on-surface coupling reactions, with the potential for stepwise reactions by exploiting the different reactivities of C-I, C-Br, and C-Cl bonds. researchgate.net

Functional Materials: Halogenated organic compounds are important in the development of functional materials for optics and electronics. researchgate.net The specific substitution pattern of this compound could be exploited to create materials with tailored electronic or photophysical properties.

The table below illustrates potential applications of materials derived from halogenated benzoic acids.

| Material Type |

Interdisciplinary Research at the Interface of Organic, Computational, and Supramolecular Chemistry

The most significant breakthroughs involving complex molecules like this compound will emerge from research that spans traditional disciplinary boundaries. The synergy between synthetic organic chemistry, advanced physical characterization, and computational modeling is essential for progress.

Combining Synthesis and Computation: The rational design of new synthetic routes can be guided by computational studies that predict reaction barriers and identify the most plausible mechanistic pathways for selective halogenation. acs.orgpurdue.edu

From Crystal Structure to Material Properties: A detailed understanding of the crystal structure, obtained through X-ray diffraction, provides the basis for computational modeling to explain and predict the bulk properties of a material. nih.gov For example, analyzing the intermolecular interactions in the crystal structure of this compound can inform the design of new supramolecular materials with desired topologies and functions. mdpi.comiucr.org

Probing Biological Interactions: While beyond the immediate scope of this article, the principles of halogen bonding are increasingly recognized as crucial in medicinal chemistry and chemical biology for enhancing protein-ligand interactions. acs.org Computational docking studies, combined with synthesis of derivatives, could explore how molecules like this compound might interact with biological targets.

This interdisciplinary approach, where predictive theory informs experimental design and experimental results validate and refine theoretical models, represents the future of chemical research and will be key to unlocking the full potential of complex polyhalogenated molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-5-chloro-3-iodobenzoic acid, considering regioselectivity and functional group compatibility?

- Methodological Answer : A stepwise halogenation strategy is typically employed. Start with a benzoic acid derivative, where the carboxylic acid group acts as a meta-directing group. For example:

Chlorination : Introduce chlorine at position 5 using electrophilic substitution (e.g., Cl₂/FeCl₃) .

Bromination : Add bromine at position 2 via directed ortho-metalation or using N-bromosuccinimide (NBS) under radical conditions .

Iodination : Introduce iodine at position 3 using Ullmann coupling or iodonium salts, ensuring steric hindrance from adjacent halogens is managed .

Protect the carboxylic acid group during halogenation to prevent side reactions.

Q. How can researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Combine multiple analytical techniques:

- Melting Point : Compare with literature values (e.g., trihalogenated benzoic acids typically melt between 150–220°C) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and halogen-induced deshielding .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen presence .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M-H]⁻ for benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.